molecular formula C10H13BrClN B6604739 (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride CAS No. 2060048-63-5

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

Cat. No. B6604739
CAS RN: 2060048-63-5
M. Wt: 262.57 g/mol
InChI Key: HGDMNMILAFVDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride, commonly referred to as 5-bromo-inden-1-amine hydrochloride, is an organic compound that has been used in scientific research for a variety of purposes. It is a colorless, water-soluble solid that is synthesized from the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ylmethanamine with hydrochloric acid. The compound is of interest due to its unique properties and potential applications in various areas of science. In

Scientific Research Applications

5-bromo-inden-1-amine hydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. In addition, the compound has been used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 5-bromo-inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to inhibit the activity of certain protein kinases, which are important for signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-inden-1-amine hydrochloride are not well understood. However, the compound has been shown to have an inhibitory effect on certain enzymes, as well as on certain protein kinases. Additionally, the compound has been shown to have an effect on the expression of certain genes, which could potentially lead to changes in the expression of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-inden-1-amine hydrochloride in laboratory experiments include its ability to act as an inhibitor of certain enzymes and protein kinases, as well as its ability to affect gene expression. Additionally, the compound is relatively easy to synthesize and is relatively stable in solution. However, the compound is toxic and should be handled with caution. Additionally, the compound is water-soluble and can be difficult to work with in certain laboratory experiments.

Future Directions

The potential future directions for 5-bromo-inden-1-amine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other fields. Additionally, further research into the synthesis of the compound and its potential uses in coordination chemistry could be conducted. Additionally, further research into the compound’s potential toxicity and its potential uses in drug development could be conducted. Finally, further research into the compound’s potential uses in the study of enzyme-catalyzed reactions could be conducted.

Synthesis Methods

The synthesis of 5-bromo-inden-1-amine hydrochloride is achieved through a reaction between 5-bromo-2,3-dihydro-1H-inden-1-ylmethanamine and hydrochloric acid. This reaction is carried out in a two-step process, with the first step involving the reaction of the two compounds in a two-to-one molar ratio. This reaction results in the formation of a salt, which is then isolated and purified. The second step of the synthesis process involves the conversion of the salt into the desired 5-bromo-inden-1-amine hydrochloride compound.

properties

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDMNMILAFVDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CN)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.